molecular formula C10H14ClNO B1277140 [3-(2-Chloro-phenoxy)-propyl]-methyl-amine CAS No. 883547-84-0

[3-(2-Chloro-phenoxy)-propyl]-methyl-amine

Cat. No.: B1277140
CAS No.: 883547-84-0
M. Wt: 199.68 g/mol
InChI Key: YSRGMQHOVYBDLM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

[3-(2-Chloro-phenoxy)-propyl]-methyl-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions includes binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interactions with proteins and other biomolecules are crucial for understanding its role in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to modulate signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects are essential for understanding how this compound impacts cellular function and overall cell health.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation . It also influences gene expression by interacting with transcription factors and other regulatory proteins. Understanding the molecular mechanism of this compound is crucial for elucidating its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity. Long-term effects observed in in vitro and in vivo studies provide insights into the temporal dynamics of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage in studying the effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions influence metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . This compound interacts with transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within cells and tissues determines its effectiveness in biochemical processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.

Preparation Methods

The synthesis of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine involves several steps. One common synthetic route includes the reaction of 2-chlorophenol with 3-chloropropylamine under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol . The mixture is heated under reflux to facilitate the reaction .

In industrial production, the process may be scaled up using similar reagents and conditions, but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

[3-(2-Chloro-phenoxy)-propyl]-methyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as or , leading to the formation of corresponding or .

    Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of or .

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as or .

Scientific Research Applications

[3-(2-Chloro-phenoxy)-propyl]-methyl-amine has several applications in scientific research:

Comparison with Similar Compounds

[3-(2-Chloro-phenoxy)-propyl]-methyl-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

3-(2-chlorophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRGMQHOVYBDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424700
Record name 3-(2-Chlorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883547-84-0
Record name 3-(2-Chlorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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